![molecular formula C15H18N4O B2482942 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1338655-25-6](/img/structure/B2482942.png)
3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
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Overview
Description
Compounds like “3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine” belong to a class of organic compounds known as diarylethers . These are organic compounds containing the ether functional group with two aryl groups attached to the ether oxygen atom .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an aryl halide with an alcohol or phenol . The reaction is typically facilitated by a base and a catalyst .Molecular Structure Analysis
The molecular structure of such compounds is characterized by an ether linkage connecting two aryl groups . The aryl groups can have various substituents, which can greatly influence the properties of the compound .Chemical Reactions Analysis
Diarylethers can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of diarylethers depend on their structure . They are generally stable compounds, but their stability can be affected by the presence of certain substituents .Scientific Research Applications
- Cytotoxic Activity : Researchers have synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, including this compound. It was screened for in vitro cytotoxic activity against several cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). Compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells, with an IC50 value of 0.99 ± 0.01 μM .
- Apoptosis Induction : Detailed biological studies revealed that compound 10ec induced apoptosis in BT-474 cells. Techniques such as acridine orange/ethidium bromide (AO/EB), DAPI staining, and annexin V-FITC/propidium iodide staining confirmed apoptosis. Additionally, clonogenic assays demonstrated inhibition of colony formation in BT-474 cells by 10ec .
- Mechanism : In silico studies suggest that this compound binds to the colchicine binding site of tubulin, potentially affecting microtubule dynamics .
- Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. This property is relevant in cancer therapy, as microtubules play a crucial role in cell division and proliferation .
- Computational studies indicate that sulfonyl piperazine-integrated triazole conjugates, including 10ec, possess drug-like properties. These findings enhance their potential as drug candidates .
Anticancer Properties
Tubulin Polymerization Inhibition
Drug-Like Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZVZOFEMFJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine |
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